![molecular formula C12H14N2O2 B2385060 (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile CAS No. 1823818-06-9](/img/structure/B2385060.png)
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile
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Overview
Description
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile, also known as 4-Phenyl-3-hydroxymethylmorpholine-3-carbonitrile, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been suggested that its anti-inflammatory activity is due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. Additionally, it has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile in lab experiments include its potential as a selective anticancer agent, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the research of (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand its potential as an anti-inflammatory agent and its potential use in other therapeutic applications.
Synthesis Methods
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-phenylmorpholine with paraformaldehyde in the presence of an acid catalyst to produce 4-phenyl-3-hydroxymethylmorpholine. The second step involves the reaction of 4-phenyl-3-hydroxymethylmorpholine with cyanogen bromide in the presence of a base to produce (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile.
Scientific Research Applications
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile has been studied for its potential therapeutic applications in various scientific fields. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-4-phenylmorpholine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-12(9-15)10-16-7-6-14(12)11-4-2-1-3-5-11/h1-5,15H,6-7,9-10H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJONKALREDJU-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=CC=CC=C2)(CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@](N1C2=CC=CC=C2)(CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile |
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